2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Description

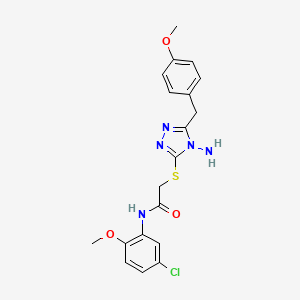

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide features a 1,2,4-triazole core modified with a 4-methoxybenzyl group at position 5 and a thio-linked acetamide moiety bearing a 5-chloro-2-methoxyphenyl substituent. This structure combines electron-donating (methoxy) and electron-withdrawing (chloro) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O3S/c1-27-14-6-3-12(4-7-14)9-17-23-24-19(25(17)21)29-11-18(26)22-15-10-13(20)5-8-16(15)28-2/h3-8,10H,9,11,21H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPNFDBZNKUCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are noted for their diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 414.44 g/mol. The structure features a triazole ring, which is critical for its biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that triazole-thione compounds showed high anticancer activity in human colon cancer cell lines (HCT 116), with some derivatives achieving IC50 values as low as 4.363 μM compared to doxorubicin .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been highlighted in numerous studies. For example, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazole compounds are well-known antifungal agents due to their ability to inhibit fungal sterol synthesis. The compound may exhibit similar properties, potentially acting against common fungal pathogens by targeting lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi .

The biological activities of triazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting kinases involved in cell proliferation.

- Receptor Interaction : Triazoles may also interact with various receptors, modulating signaling pathways critical for cancer progression and microbial resistance.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies illustrate the efficacy of triazole derivatives:

- Anticancer Efficacy : A recent study evaluated a series of triazole-thione compounds for their anticancer potential and found that certain modifications significantly enhanced their potency against breast cancer cell lines.

- Antimicrobial Screening : Another investigation tested various triazole derivatives against a panel of bacterial strains and found that modifications at specific positions on the triazole ring improved antimicrobial activity significantly.

Data Table: Biological Activities Summary

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that triazole derivatives, including this compound, possess notable antimicrobial properties. The mechanism often involves targeting specific enzymes crucial for bacterial survival. For instance, studies indicate that triazole derivatives can inhibit the activity of β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for fatty acid biosynthesis in bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target | Activity (MIC) |

|---|---|---|

| This compound | FabH | 0.03 µg/mL |

| Other Triazoles | Various | 0.05 - 0.1 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has demonstrated the ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies have highlighted its effectiveness against different cancer cell lines, showcasing its potential as a therapeutic agent.

Biological Research

Enzyme Inhibition

The compound is being explored as a potential enzyme inhibitor for various diseases. For example, it has shown promise in inhibiting acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes. The inhibition of these enzymes can lead to improved therapeutic outcomes in managing these diseases.

Neuroprotective Effects

Recent studies suggest that triazole derivatives may provide neuroprotective effects. The compound's ability to cross the blood-brain barrier allows it to interact with central nervous system targets, potentially offering benefits in neurodegenerative diseases.

Material Science

Beyond biological applications, this compound can be utilized in material science for developing new materials with specific properties. Its unique chemical structure allows it to act as a corrosion inhibitor and dye in various industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions and modifications to introduce functional groups that enhance biological activity.

Table 2: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Thiosemicarbazide |

| 2 | Substitution | Acyl chlorides |

| 3 | Reduction | Sodium borohydride |

Case Studies and Research Findings

Several studies have documented the pharmacological properties of this compound:

- A study published in Molecules highlighted its antimicrobial efficacy against resistant bacterial strains and its mechanism of action involving enzyme inhibition .

- Another research article focused on the anticancer effects of similar triazole derivatives, demonstrating their ability to induce apoptosis in cancer cells .

- A recent investigation into neuroprotective properties showed that the compound could mitigate oxidative stress in neuronal cells .

Comparison with Similar Compounds

Structural Comparison

Core Modifications

The target compound shares a common 1,2,4-triazole scaffold with multiple analogs (Table 1). Key structural variations include:

- Substituents on the triazole ring: The 4-methoxybenzyl group at position 5 distinguishes it from compounds with phenoxymethyl (), pyridinyl (), or 3-methylphenyl () groups.

- Acetamide side chain : The 5-chloro-2-methoxyphenyl group contrasts with substituents like 1,3-benzodioxol-5-ylmethyl () or 4-methoxyphenyl ().

Table 1: Structural Variations in Triazole-Acetamide Derivatives

Physicochemical Properties

Melting Points

Melting points reflect crystallinity and purity.

Solubility and Stability

- The 4-methoxybenzyl group may improve solubility in polar solvents (e.g., ethanol, DMSO) compared to purely hydrophobic substituents (e.g., benzyl in ) .

Q & A

Q. What is the standard synthetic route for preparing this triazole-thioacetamide derivative, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives (e.g., N-(5-chloro-2-methoxyphenyl)chloroacetamide) in ethanol/water under reflux with KOH as a base . The product is isolated by precipitation in cold water, followed by recrystallization from ethanol to achieve >95% purity. Intermediate characterization relies on TLC and elemental analysis .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Key techniques include:

- 1H-NMR : To confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons in the 6.8–7.4 ppm range) .

- Elemental analysis : To validate C, H, N, and S content within ±0.4% of theoretical values .

- IR spectroscopy : Detection of thioamide (C=S stretch at ~650–750 cm⁻¹) and triazole ring vibrations (1,500–1,600 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility is determined in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λmax (~280–320 nm for triazole derivatives). Stability is tested under accelerated conditions (40°C/75% RH for 14 days) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or antimicrobial activity may arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .

- Perform dose-response curves (IC50/EC50) with triplicate replicates and statistical validation (p < 0.05 via ANOVA) .

- Cross-validate results using orthogonal assays (e.g., MTT and apoptosis assays for cytotoxicity) .

Q. How can computational methods guide the optimization of this compound’s pharmacological profile?

- Molecular docking : Screen against target proteins (e.g., EGFR or tubulin) using AutoDock Vina to predict binding affinities (ΔG < −8 kcal/mol indicates strong interaction) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å suggests stable binding) .

Q. What are the challenges in designing SAR studies for triazole-thioacetamide derivatives?

Key considerations include:

- Substituent effects : Methoxy groups enhance lipophilicity and membrane permeability but may reduce solubility. Chlorine atoms improve target affinity via halogen bonding .

- Stereoelectronic tuning : Replace the 4-methoxybenzyl group with bulkier substituents (e.g., 3,4-dimethoxyphenyl) to probe steric effects on activity .

- Metabolic stability : Introduce fluorinated groups or methylene spacers to block CYP450-mediated oxidation .

Methodological Focus

Q. How to design a robust protocol for evaluating the compound’s antimicrobial activity?

- Strain selection : Use WHO-recommended pathogens (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) .

- MIC/MBC assays : Employ broth microdilution (CLSI guidelines) with 96-well plates and resazurin staining for viability .

- Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) via checkerboard assays (FIC index < 0.5 indicates synergy) .

Q. What purification techniques improve yield and purity during scale-up synthesis?

- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3) for intermediates .

- Recrystallization : Optimize solvent pairs (ethanol-water for polar impurities; DMF-hexane for aromatic byproducts) .

- HPLC : Employ C18 columns (acetonitrile/water + 0.1% TFA) for final purity >99% .

Data Analysis and Reporting

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

- Conduct transcriptomic profiling (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. survival pathways) .

- Evaluate membrane permeability via flow cytometry with fluorescent probes (e.g., DiOC6 for mitochondrial membrane potential) .

- Compare results to structurally analogous compounds to isolate substituent-specific effects .

Q. What statistical approaches are essential for validating structure-activity relationships?

Q. Notes

- Citations correspond to evidence IDs (e.g., refers to ).

- Advanced questions emphasize hypothesis-driven design and computational integration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.